molecular formula C2H2BrI B6598203 (E)-1-bromo-2-iodoethene CAS No. 56798-08-4

(E)-1-bromo-2-iodoethene

Cat. No.: B6598203
CAS No.: 56798-08-4
M. Wt: 232.85 g/mol
InChI Key: UTDMSJMYYBXEPR-OWOJBTEDSA-N
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Description

(E)-1-Bromo-2-Iodoethene is an organohalogen compound characterized by the presence of both bromine and iodine atoms attached to an ethene backbone

Scientific Research Applications

(E)-1-Bromo-2-Iodoethene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various halogenated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying halogen interactions in biological systems.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the synthesis of halogenated drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Bromo-2-Iodoethene typically involves the halogenation of ethene derivatives. One common method is the addition of bromine and iodine to acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to ensure the selective formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using ethene as the starting material. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Bromo-2-Iodoethene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydroxide or ammonia in polar solvents.

    Addition Reactions: Often carried out using halogens or hydrogen halides in the presence of a solvent like dichloromethane.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include substituted ethene derivatives.

    Addition Reactions: Products include dihalogenated ethanes.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (E)-1-Bromo-2-Iodoethene involves its reactivity with various molecular targets. The presence of both bromine and iodine atoms allows for selective interactions with nucleophiles and electrophiles. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions are determined by the specific conditions and reagents used.

Comparison with Similar Compounds

    (E)-1-Bromo-2-Chloroethene: Similar in structure but contains a chlorine atom instead of iodine.

    (E)-1-Iodo-2-Fluoroethene: Contains a fluorine atom instead of bromine.

    (E)-1-Bromo-2-Fluoroethene: Contains a fluorine atom instead of iodine.

Uniqueness: (E)-1-Bromo-2-Iodoethene is unique due to the presence of both bromine and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated ethenes. The combination of these halogens allows for selective and versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-1-bromo-2-iodoethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrI/c3-1-2-4/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDMSJMYYBXEPR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56798-08-4
Record name trans-1-Bromo-2-iodoethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-bromo-2-iodoethene
Reactant of Route 2
(E)-1-bromo-2-iodoethene
Reactant of Route 3
(E)-1-bromo-2-iodoethene

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